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3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Lipophilicity ADME Lead Optimization

Medicinal chemists requiring incremental lipophilicity adjustments in phenylquinoline scaffolds face limited analog choices. This compound delivers quantifiable property shifts: +0.3 ΔXLogP3 and +14 Da vs. des-methyl parent. - **Quantified SAR value**: para-Methyl substitution pattern linked to SIRT3 modulation (class IC50 7.2 µM reference) - **Specification transparency**: XLogP3 4.8, TPSA 50.2 Ų, pKa 1.25 ± 0.30; ≥97% purity minimum - **Supply certainty**: Standard commercial packaging with batch-to-batch consistency for screening libraries

Molecular Formula C20H19NO2
Molecular Weight 305.377
CAS No. 932886-85-6
Cat. No. B2680252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
CAS932886-85-6
Molecular FormulaC20H19NO2
Molecular Weight305.377
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2C)C(=O)O)C)C
InChIInChI=1S/C20H19NO2/c1-11-5-7-15(8-6-11)19-14(4)17(20(22)23)16-10-12(2)9-13(3)18(16)21-19/h5-10H,1-4H3,(H,22,23)
InChIKeyMGHAUKLOIDHDFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Profile of 3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid


3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS 932886-85-6, molecular formula C20H19NO2, MW 305.37 g/mol) is a fully substituted quinoline-4-carboxylic acid derivative bearing methyl groups at positions 3, 6, and 8 of the quinoline core and a 4-methylphenyl (p-tolyl) substituent at position 2 [1]. Its computed XLogP3-AA is 4.8, topological polar surface area (TPSA) is 50.2 Ų, and predicted pKa is 1.25 ± 0.30 [1]. The compound belongs to the phenylquinoline-4-carboxylic acid scaffold class, which has been extensively explored for histone deacetylase (HDAC) and sirtuin (SIRT) inhibition, anticancer, and antimicrobial applications [2].

Phenylquinoline-4-carboxylic acid scaffold explored for HDAC and SIRT inhibition studies
para-Methylphenyl substitution provides a distinct chemotype for SAR and lead optimization
Reported lipophilicity and polarity profile supports permeability assessment in cell-based assays

Impact of para-Methyl Substitution on 2-Phenylquinoline-4-carboxylic Acid Analogs


In the 2-phenylquinoline-4-carboxylic acid class, small structural modifications on the 2-phenyl ring produce quantifiable changes in both physicochemical properties and biological activity. For example, the addition of a single para-methyl group increases computed lipophilicity by ΔXLogP3 = 0.3 and molecular weight by 14.03 g/mol compared with the unsubstituted 2-phenyl analog [1][2]. Furthermore, class-level structure–activity relationship (SAR) evidence from SIRT3 inhibitor development demonstrates that para-substitution patterns on the 2-phenyl ring critically modulate target potency and isoform selectivity—compound P6 (4-acrylamidophenyl) achieved an IC50 of 7.2 µM against SIRT3, whereas many other 2-phenyl derivatives in the same series showed substantially lower activity [3]. These data underscore that even single-atom substitutions on the 2-phenyl ring are not interchangeable; they alter the molecular property set in ways that directly affect biological target engagement and thus procurement decisions in discovery programs.

Lipophilicity divergence

para-Methyl substitution shifts computed lipophilicity; unsubstituted 2-phenyl analogs may exhibit different passive permeability and protein binding, making direct replacement unreliable.

Molecular recognition mismatch

Class-level SAR indicates para-substitution is critical for SIRT3 inhibition. Des-methyl analogs lack this motif and may show reduced target engagement in HDAC/SIRT screening panels.

Quantitative Differentiation vs. Closest Analog (CAS 436089-40-6)


Lipophilicity Enhancement vs. 2-Phenyl Analog

The target compound has a computed XLogP3-AA value of 4.8, compared with 4.5 for the closest commercially available analog, 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid (CAS 436089-40-6) [1][2]. This difference of +0.3 logP units is quantitatively attributable to the presence of the para-methyl group on the 2-phenyl substituent. A ΔlogP of 0.3 is within the range known to influence membrane permeability, plasma protein binding, and oral absorption predictability.

Lipophilicity shift
Head-to-head
+0.3 logP units
May influence membrane permeability and ADME profiling
Computed XLogP3; context-dependent
Lipophilicity ADME Lead Optimization Drug Design

Molecular Weight Differential from Methyl Group Addition

The molecular weight of the target compound is 305.37 g/mol (C20H19NO2), exactly 14.03 g/mol higher than the 291.34 g/mol of 3,6,8-trimethyl-2-phenylquinoline-4-carboxylic acid (C19H17NO2) [1][2]. This difference corresponds precisely to the replacement of a hydrogen atom (–H, 1.01 Da) with a methyl group (–CH3, 15.03 Da) at the para-position of the 2-phenyl ring. Both compounds remain within the lead-like molecular weight range (≤350 Da), but the incremental mass may affect passive diffusion rates and solubility.

Molecular weight
Head-to-head
+14.03 g/mol
Incremental mass supports fragment growth strategies
Δ +4.8%; lead-like range maintained
Molecular Weight Fragment Growth Lead-Likeness Pharmacokinetics

Molecular Complexity Increase vs. Des-Methyl Analog

The target compound has a heavy atom count of 23 and a molecular complexity index of 429, compared with 22 heavy atoms and a complexity index of 404 for the des-methyl analog [1][2]. The +1 heavy atom count and +25 complexity index reflect the incremental structural elaboration at the para-position. Higher molecular complexity is often associated with increased specificity in protein–ligand interactions, as it introduces additional van der Waals contacts and conformational constraints.

Molecular complexity
Head-to-head
23 heavy atoms / 429 complexity
May increase target specificity via additional contacts
+1 heavy atom / +25 vs. des-methyl analog
Molecular Complexity Binding Entropy Screening Library Design

Para-Substitution SAR in SIRT3 Inhibition

In a systematic SAR study of 2-phenylquinoline-4-carboxylic acid derivatives as SIRT3 inhibitors, the para-substituted compound P6 (bearing a 4-acrylamidophenyl group) displayed an IC50 of 7.2 ± 0.5 µM against SIRT3, with approximately 4.5-fold selectivity over SIRT1 (IC50 32.6 ± 0.8 µM) and SIRT2 (IC50 33.5 ± 1.6 µM) [1]. In contrast, many other 2-phenyl derivatives with different substitution patterns showed substantially lower activity (e.g., P1–P5 exhibiting SIRT3 inhibitory rates of 20–30% at 10 µM) [1]. While the target compound (4-methylphenyl) has not been directly tested in this assay, the class-level SAR strongly indicates that para-substitution on the 2-phenyl ring is a critical determinant of potency and selectivity. The 4-methylphenyl motif of the target compound represents a distinct para-substitution chemotype that may confer unique target recognition properties compared with unsubstituted phenyl or other para-substituted analogs.

SIRT3 SAR context
Class-level
Para-substitution required for potent SIRT3 inhibition
4-Methylphenyl motif aligns with established para-SAR trend
Not directly tested; verify in target assay
SIRT3 Inhibition Selectivity Structure-Activity Relationship Epigenetics

Recommended Application Scenarios


Fine-Tuning Lipophilicity in Lead Optimization

When a discovery program using the 2-phenylquinoline-4-carboxylic acid scaffold requires incremental lipophilicity adjustment—for example, to improve membrane permeability without breaching Lipinski's Rule of 5—the +0.3 ΔXLogP3 vs. the unsubstituted 2-phenyl analog provides a quantifiable basis for selecting this compound. This difference, confirmed via PubChem-computed XLogP3 [1][2], allows medicinal chemists to assess permeability trends in Caco-2 or PAMPA assays with a structurally matched comparator.

Fragment-to-Lead Design via 4-Methylphenyl Vector

The +14 Da molecular weight differential and the +1 heavy atom count relative to the des-methyl analog [1][2] make this compound suitable for fragment-growing strategies where the para-methyl group serves as a synthetic handle or as a probe for hydrophobic sub-pockets. The class-level SAR evidence that para-substitution modulates SIRT3 potency and isoform selectivity [3] further justifies its use as a core scaffold in structure-guided optimization of HDAC/SIRT-targeting therapeutics.

Screening Library Diversification for Epigenetic Targets

Given that 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated HDAC3 and SIRT3 inhibitory activity [3], and that para-substitution is a key determinant of potency, this compound is well-positioned for inclusion in focused screening libraries targeting epigenetic enzymes. Its distinct 4-methylphenyl chemotype complements unsubstituted, 4-chloro, and 4-methoxy analogs commonly available in commercial libraries, enabling broader SAR exploration in a single screening campaign.

Chemical Biology Tool Compound Development

For researchers developing chemical probes where consistent and quantifiable physicochemical properties are essential for data reproducibility, the compound's well-characterized computed parameters—XLogP3 4.8, TPSA 50.2 Ų, predicted pKa 1.25 ± 0.30 [1][2]—provide a transparent specification baseline that simplifies procurement, handling, and assay design. The ≥97% commercial purity standard further ensures batch-to-batch consistency in screening applications.

Application
Selection Property
Validation Focus
Lead optimization – lipophilicity adjustment
Incremental lipophilicity shift basis
Membrane permeability and ADME profiling
Fragment-to-lead design
Para-methylphenyl as hydrophobic probe vector
Target engagement and ligand efficiency metrics
Epigenetic screening library diversification
Distinct 4-methylphenyl chemotype
SAR across HDAC/SIRT isoform space
Chemical probe development
Well-characterized computed property profile
Batch consistency and assay reproducibility
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